molecular formula C11H12O3 B6191494 rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans CAS No. 2648961-89-9

rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans

Cat. No.: B6191494
CAS No.: 2648961-89-9
M. Wt: 192.2
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Description

rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans: is an organic compound that belongs to the class of cyclobutane carboxylic acids. This compound is characterized by the presence of a phenoxy group attached to the cyclobutane ring, which is further substituted with a carboxylic acid group. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a phenoxy-substituted alkene, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a strong base, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can vary depending on the specific precursor and catalyst used .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated process control can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The phenoxy group and the carboxylic acid moiety play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • rac-(1r,3r)-3-phenylcyclobutane-1-carboxylic acid, trans
  • rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans
  • rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans

Uniqueness: rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

2648961-89-9

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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